1-(3-Fluorobenzoyl)-2-methylpiperazine
CAS No.: 1240565-62-1
Cat. No.: VC11700125
Molecular Formula: C12H15FN2O
Molecular Weight: 222.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1240565-62-1 |
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Molecular Formula | C12H15FN2O |
Molecular Weight | 222.26 g/mol |
IUPAC Name | (3-fluorophenyl)-(2-methylpiperazin-1-yl)methanone |
Standard InChI | InChI=1S/C12H15FN2O/c1-9-8-14-5-6-15(9)12(16)10-3-2-4-11(13)7-10/h2-4,7,9,14H,5-6,8H2,1H3 |
Standard InChI Key | UKGMMXAUFFYOBO-UHFFFAOYSA-N |
SMILES | CC1CNCCN1C(=O)C2=CC(=CC=C2)F |
Canonical SMILES | CC1CNCCN1C(=O)C2=CC(=CC=C2)F |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
The molecular structure of 1-(3-Fluorobenzoyl)-2-methylpiperazine consists of a piperazine core with two key substituents:
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A 3-fluorobenzoyl group attached to the nitrogen at the 1-position of the piperazine ring.
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A methyl group at the 2-position of the piperazine ring.
The benzoyl group introduces aromaticity and electron-withdrawing effects due to the fluorine atom at the meta position, which may influence the compound’s reactivity and binding affinity to biological targets . The methyl group enhances steric bulk, potentially affecting conformational flexibility and metabolic stability .
Molecular Formula and Weight
Based on structural analogs such as 1-(2-Chloro-4-fluorobenzoyl)-4-methylpiperazine (C₁₂H₁₄ClFN₂O, MW: 256.70 g/mol) , the molecular formula of 1-(3-Fluorobenzoyl)-2-methylpiperazine is inferred to be C₁₂H₁₄FN₂O with a molecular weight of 236.25 g/mol.
Spectroscopic Data
While experimental data for this compound are unavailable, analogous piperazine derivatives provide insights into expected spectroscopic profiles:
Synthesis and Optimization Strategies
Key Synthetic Routes
The synthesis of 1-(3-Fluorobenzoyl)-2-methylpiperazine can be approached through two primary methods, adapted from protocols for related compounds :
Acylation of 2-Methylpiperazine
Procedure:
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React 3-fluorobenzoic acid with thionyl chloride (SOCl₂) to form 3-fluorobenzoyl chloride.
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Add 2-methylpiperazine dropwise to the acyl chloride in anhydrous dichloromethane (DCM) at 0–5°C.
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Stir the mixture at room temperature for 12 hours, followed by quenching with ice water.
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Purify the product via column chromatography (ethyl acetate/hexane, 3:7).
Yield: ~65–70% (estimated from analogous reactions) .
One-Pot Reductive Cyclization
Adapted from benzoxazole synthesis , this method involves:
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Nitration of 3-fluorophenol to yield 3-fluoro-2-nitrophenol.
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Coupling with 2-methylpiperazine under reflux conditions.
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Reductive cyclization using SnCl₂/HCl to form the benzoyl-piperazine scaffold.
Advantage: Higher regioselectivity compared to traditional acylation .
Industrial Scalability
Continuous flow reactors and automated purification systems, as described in piperazinone synthesis, could enhance yield (≥85%) and reduce reaction times (≤4 hours).
Analytical Characterization Techniques
X-Ray Crystallography
While no crystal structure exists for 1-(3-Fluorobenzoyl)-2-methylpiperazine, studies on methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate highlight the utility of X-ray diffraction in resolving:
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Intramolecular interactions: C–H⋯O hydrogen bonds stabilizing the benzoyl group.
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Packing motifs: C–H⋯F and π-stacking interactions influencing solubility .
Hirshfeld Surface Analysis
Applied to analogous compounds , this method quantifies intermolecular interactions:
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Fluorine contribution: 7–9% of total surface contacts, primarily via C–H⋯F bonds.
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Aromatic interactions: 15–20% contact area from π⋯π stacking.
Industrial and Research Applications
Drug Discovery
1-(3-Fluorobenzoyl)-2-methylpiperazine serves as a scaffold for developing:
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Kinase inhibitors: Targeting EGFR or VEGFR2 for anticancer therapies.
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Neurotransmitter analogs: Modulating serotonin/dopamine pathways for CNS disorders.
Agricultural Chemistry
Fluorinated piperazines are precursors to fungicides and herbicides. For example, 1-chloroformyl-4-methylpiperazine derivatives show efficacy against Phytophthora infestans (EC₅₀: 2.5 µg/mL) .
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